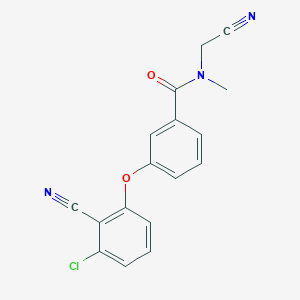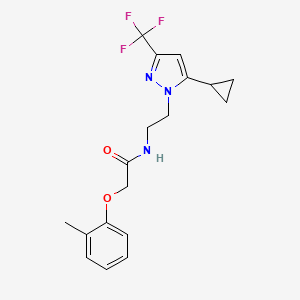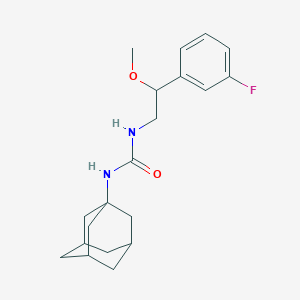
1-((1R,3s)-adamantan-1-yl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1R,3s)-adamantan-1-yl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea, also known as AFAU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AFAU is a urea derivative that has been synthesized through a multistep process, and its unique chemical structure has led to a variety of studies exploring its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Applications De Recherche Scientifique
Synthesis of 1,3-Disubstituted Ureas
Research has focused on synthesizing 1,3-disubstituted ureas incorporating adamantane and fluorophenyl groups. These studies highlight methods to achieve such syntheses with varying yields and under different conditions, emphasizing the structural diversity and potential application breadth of these compounds. For instance, 1-isocyanatoadamantane was prepared, showcasing the foundational steps toward developing more complex urea derivatives with potential for various applications (Burmistrov et al., 2020).
Soluble Epoxide Hydrolase (sEH) Inhibition
The inhibition of soluble epoxide hydrolase by compounds containing adamantane and fluorophenyl groups has been a significant focus. This research underlines the therapeutic potential of these compounds, with specific derivatives showing high inhibitory potency. These findings indicate the relevance of these compounds in developing treatments for diseases where sEH plays a role, suggesting an area of medical application worth further exploration (Burmistrov et al., 2019).
Anion Binding Properties
The ability of adamantane derivatives to bind anions has been explored, revealing their potential as receptors in sensing applications. This research opens up possibilities for using these compounds in developing new sensing technologies or materials capable of specific anion recognition, which could have implications in environmental monitoring, healthcare, and chemical processing (Blažek et al., 2013).
Anti-Proliferative and Antimicrobial Activities
The biological activities of adamantane derivatives have been examined, with findings indicating antimicrobial and anti-proliferative properties. These studies suggest that adamantane-based ureas might serve as leads for developing new antimicrobial agents or cancer therapeutics, highlighting the versatility and potential clinical significance of these compounds (Al-Mutairi et al., 2019).
Metabolic Stability and Profiling
Understanding the metabolic fate of adamantane derivatives is crucial for their development as therapeutic agents. Research into the metabolism of these compounds provides insight into their stability, potential metabolites, and the implications for their pharmacokinetic properties. Such studies are essential for advancing these compounds toward clinical applications (Gandhi et al., 2015).
Propriétés
IUPAC Name |
1-(1-adamantyl)-3-[2-(3-fluorophenyl)-2-methoxyethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN2O2/c1-25-18(16-3-2-4-17(21)8-16)12-22-19(24)23-20-9-13-5-14(10-20)7-15(6-13)11-20/h2-4,8,13-15,18H,5-7,9-12H2,1H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUQFOBLTLIQCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NC12CC3CC(C1)CC(C3)C2)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Adamantan-1-yl)-1-[2-(3-fluorophenyl)-2-methoxyethyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethanol](/img/structure/B2667895.png)
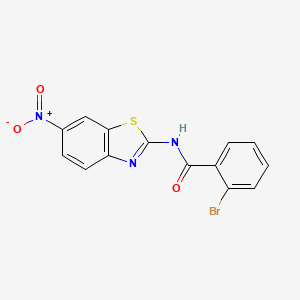


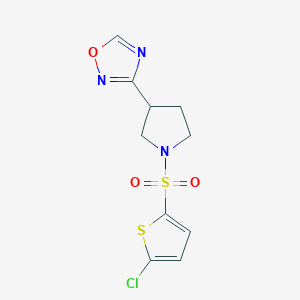

![1-[1-[(5-Methylthiophen-2-yl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2667904.png)
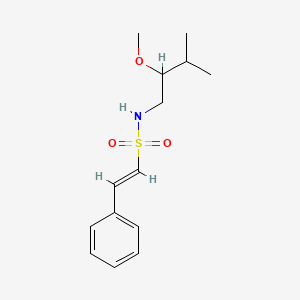
![2-(8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B2667909.png)
![1-[3-Fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-OL](/img/structure/B2667910.png)
